molecular formula C7H12N2OS2 B3127614 5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS No. 338420-53-4

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

Cat. No. B3127614
CAS RN: 338420-53-4
M. Wt: 204.3 g/mol
InChI Key: DGYNUZJJWQDQRF-UHFFFAOYSA-N
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Description

Tert-Butylsulfinyl chloride is a chemical compound with the linear formula (CH3)3CS(O)Cl . It can be synthesized using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process . It can react with primary and secondary amines to form tert-butylsulfinamides .


Synthesis Analysis

Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .


Molecular Structure Analysis

The molecular formula of tert-Butylsulfinyl chloride is C4H9ClOS . The 2D chemical structure image of tert-Butylsulfinyl chloride is also called skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .


Physical And Chemical Properties Analysis

Tert-Butylsulfinyl chloride has a boiling point of 53-54 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

Tert-Butylsulfinyl chloride is classified as a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled .

properties

IUPAC Name

5-tert-butylsulfinyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c1-5-6(11-9-8-5)12(10)7(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNUZJJWQDQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
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5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 3
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 4
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 5
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 6
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

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